Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride
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Overview
Description
Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride is a heterocyclic compound with the molecular formula C5H11ClN2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride typically involves the condensation of sulfur-containing compounds with amines under controlled conditions. One common method includes the reaction of tetrahydrothiophene with cyanamide in the presence of an oxidizing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene-3-one: A related compound with similar structural features but different functional groups.
Tetrahydrothiophene-3-ol: Another similar compound used in pharmaceutical applications.
Uniqueness
Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C5H11ClN2O2S |
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Molecular Weight |
198.67 g/mol |
IUPAC Name |
1,1-dioxothiolane-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O2S.ClH/c6-5(7)4-1-2-10(8,9)3-4;/h4H,1-3H2,(H3,6,7);1H |
InChI Key |
OQDALKHHFKXOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=N)N.Cl |
Origin of Product |
United States |
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